molecular formula C21H19ClF3N3O B2388871 7-benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride CAS No. 1803603-84-0

7-benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride

Cat. No.: B2388871
CAS No.: 1803603-84-0
M. Wt: 421.85
InChI Key: HGCNQWMTUQFMNO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-benzyl-2-[4-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O.ClH/c22-21(23,24)16-8-6-15(7-9-16)19-25-18-13-27(11-10-17(18)20(28)26-19)12-14-4-2-1-3-5-14;/h1-9H,10-13H2,(H,25,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCNQWMTUQFMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride (CAS No. 1803603-84-0) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on antibacterial properties and structure-activity relationships (SAR).

  • Molecular Formula : C21H19ClF3N3O
  • Molecular Weight : 421.84 g/mol
  • CAS Number : 1803603-84-0

Antibacterial Activity

Recent studies indicate that compounds with a pyrido[3,4-d]pyrimidine scaffold exhibit significant antibacterial properties. The presence of electron-withdrawing groups, such as the trifluoromethyl group in this compound, has been linked to enhanced antibacterial activity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Substituents : The introduction of various substituents on the phenyl ring significantly affects antibacterial potency. For instance, a flexible side chain containing a phenyl ring is critical for activity .
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups generally demonstrate increased antibacterial activity compared to those with electron-donating groups .
  • Comparison with Other Compounds : In comparative studies, compounds similar to 7-benzyl-2-[4-(trifluoromethyl)phenyl]-pyrido derivatives showed promising results against resistant bacterial strains .

Case Studies

Several case studies have documented the biological effects of similar pyrido derivatives:

  • Antimycobacterial Activity : A study highlighted that certain pyrido derivatives exhibited notable activity against Mycobacterium smegmatis, suggesting potential for treating tuberculosis .
  • Inhibition of tRNA Methyltransferase : Some derivatives were found to inhibit tRNA-(N1G37) methyltransferase (TrmD), a target for developing new antibiotics against bacterial infections .

Table of Biological Activities

CompoundTarget OrganismIC50 (μM)Activity Type
Compound AE. coli0.91Antibacterial
7-benzyl-2-[4-(trifluoromethyl)phenyl]-pyrido derivativeM. smegmatisNot specifiedAntimycobacterial
Compound DS. aureus0.75Antibacterial

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1803603-84-0
  • Molecular Formula : C21H19ClF3N3O
  • Molecular Weight : 421.84 g/mol
  • Structure : A pyrido[3,4-d]pyrimidin-4-one core substituted with a benzyl group at position 7 and a 4-(trifluoromethyl)phenyl group at position 2, with a hydrochloride counterion .

Physicochemical Properties :

  • Storage : Requires protection from moisture, heat, and light (P402, P410) and must be kept in a tightly closed container (P233, P403) .
  • Safety Profile : Classified under precautionary codes P260 (avoid inhalation), P280 (wear protective gear), and P301 (toxic if swallowed), indicating significant handling risks .

Applications :
Primarily used in medicinal chemistry research, particularly as a fluorinated intermediate for drug discovery. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable for targeting enzymes or receptors in therapeutic development .

Structural Analogues

The compound belongs to the pyrido[3,4-d]pyrimidin-4-one family, which is structurally diverse due to substitutions at positions 2, 3, 7, and 6. Below is a comparative analysis with key analogues:

Compound Substituents Key Features References
7-Benzyl-2-[4-(trifluoromethyl)phenyl]-pyrido[3,4-d]pyrimidin-4-one HCl 7-benzyl, 2-(4-trifluoromethylphenyl), HCl salt High lipophilicity due to CF3 group; enhanced stability as a salt
8-((Benzylamino)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one 8-(benzylamino)methyl Increased solubility via polar amino group; potential for hydrogen bonding
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine derivatives Thiazolo ring fused to pyrimidine; 7-phenyl substituent Sulfur-containing scaffold; redox-active properties
7-Benzyl-3-(4-fluorophenyl)-2-propylamino-thieno[2,3-d]pyrimidin-4-one 3-(4-fluorophenyl), 2-propylamino, thieno ring Planar fused-ring system; intermolecular F···F interactions stabilize crystals
Pharmacological and Physicochemical Differences

Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5) compared to analogues like 8-((benzylamino)methyl)-pyrido[3,4-d]pyrimidin-4-one (logP ~2.1), which has a polar amino group . Thieno-fused derivatives (e.g., 7-benzyl-3-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-one) exhibit lower solubility due to extended π-conjugation .

Synthetic Accessibility: The hydrochloride salt form of the target compound simplifies purification and storage compared to non-ionic analogues . Thiazolo-pyrimidine derivatives (e.g., 5-thioxo-thiazolo[4,5-d]pyrimidines) require multistep syntheses involving thiourea and microwave assistance .

Safety Profiles :

  • The target compound’s hazard codes (e.g., H302: harmful if swallowed) are less severe than those of fluorinated analogues with additional reactive groups (e.g., H314: causes severe skin burns) .

Crystallographic Stability: The hydrochloride salt forms ionic lattices, enhancing thermal stability. In contrast, neutral analogues like 7-benzyl-3-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-one rely on weak hydrogen bonds (N–H···F) and van der Waals interactions .

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